Selenophene

Descripción general

Descripción

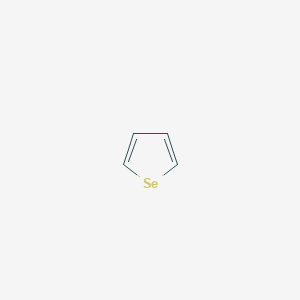

Selenophene is an organic compound with the chemical formula C4H4Se. It is an unsaturated compound containing a five-member ring with four carbon atoms and one selenium atom. This compound is a selenium analog of furan (C4H4O) and thiophene (C4H4S). This compound is a colorless liquid and is one of the more common selenium heterocycles .

Synthetic Routes and Reaction Conditions:

Historical Synthesis: The first confirmed synthesis of this compound was reported by Mazza and Solazzo in 1927.

Fiesselman Procedure: Substituted selenophenes can be synthesized using a Fiesselman procedure, where a β-chloro-aldehyde reacts with sodium selenide, followed by ethyl bromoacetate.

Cyclization-Based Strategies: Recent advances have employed cyclization-based synthetic strategies involving specific reaction partners and particularities.

Industrial Production Methods:

- Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the synthetic routes mentioned above, optimized for yield and cost-effectiveness.

Types of Reactions:

Electrophilic Substitution: this compound undergoes electrophilic substitution reactions. Electrophiles tend to attack at the carbon positions next to the selenium atom.

Oxidation: this compound can be oxidized to form this compound 1,1-dioxide.

Common Reagents and Conditions:

Electrophilic Substitution: Common reagents include halogens and other electrophiles. Reaction conditions typically involve the presence of a catalyst and a suitable solvent.

Oxidation: Oxidizing agents such as hydrogen peroxide can be used to oxidize this compound.

Major Products:

Electrophilic Substitution Products: Various substituted selenophenes depending on the electrophile used.

Oxidation Products: this compound 1,1-dioxide.

Aplicaciones Científicas De Investigación

Organic Electronics

1.1 Solar Cells

Selenophene has been extensively studied for its application in organic solar cells (OSCs). The incorporation of this compound into conjugated polymers enhances the performance of these devices. For instance, polymers like poly(3-hexylthis compound) (P3HS) have shown improved charge transport properties compared to their thiophene counterparts. Research indicates that devices based on this compound-containing materials can achieve power conversion efficiencies (PCE) exceeding 16% .

Table 1: Performance Comparison of this compound-Based OSCs

| Polymer | PCE (%) | Remarks |

|---|---|---|

| PM6:Y6Se | 16.02 | Improved molecular packing |

| PM6:SePTTT-2F | 12.24 | Enhanced electron mobility |

| PM6:MQ6 | 16.39 | Strong π-π stacking and good transport |

1.2 Field-Effect Transistors (FETs)

This compound derivatives have also been utilized in the fabrication of organic field-effect transistors (OFETs). The unique electronic characteristics of this compound contribute to higher charge carrier mobilities, making them suitable for high-performance electronic devices. Studies show that this compound-based polymers can achieve mobilities comparable to traditional materials like pentacene .

Materials Science

2.1 Conductive Polymers

The synthesis of this compound-based conductive polymers has opened new avenues for material applications. These polymers exhibit lower optical band gaps compared to thiophene derivatives, which is beneficial for applications requiring efficient light absorption . The development of this compound-linked polymers has led to materials with enhanced stability and conductivity.

2.2 Non-Fullerene Acceptors

Recent advancements include the creation of non-fullerene acceptors based on this compound, such as IDSe, which demonstrate extended light absorption capabilities up to 800 nm. These materials exhibit balanced charge mobility and low dark current densities, making them promising candidates for next-generation organic photodetectors .

Biological Activities

3.1 Anticancer Properties

Selenophenes have been studied for their potential biological activities, particularly in cancer treatment. Certain selenophenes exhibit cytotoxic effects against various cancer cell lines, suggesting their utility as therapeutic agents . The mechanism often involves the induction of oxidative stress within cancer cells.

Table 2: Biological Activity of Selected Selenophenes

| Compound | Activity Type | Target Cancer Type |

|---|---|---|

| Benzoselenophenes | Cytotoxicity | Breast and colon cancer |

| Selenoamino acids | Antioxidant properties | Various cancers |

Mecanismo De Acción

The mechanism by which selenophene exerts its effects varies depending on the application:

Biological Activity: this compound compounds interact with various molecular targets and pathways, including enzymes and receptors involved in oxidative stress, apoptosis, and cell signaling.

Catalytic Activity: In chemical reactions, this compound derivatives can act as catalysts by stabilizing reaction intermediates and facilitating the formation of desired products.

Comparación Con Compuestos Similares

Selenophene is similar to other heterocyclic compounds such as:

Furan (C4H4O): Contains an oxygen atom instead of selenium.

Thiophene (C4H4S): Contains a sulfur atom instead of selenium.

Tellurophene (C4H4Te): Contains a tellurium atom instead of selenium.

Uniqueness:

- This compound’s unique properties arise from the presence of selenium, which imparts different reactivity and stability compared to its oxygen, sulfur, and tellurium analogs. This makes this compound particularly valuable in applications requiring specific electronic and catalytic properties .

Actividad Biológica

Selenophene, a five-membered heterocyclic compound containing selenium, has garnered attention for its diverse biological activities and potential applications in medicinal chemistry and materials science. This article provides a comprehensive overview of the biological activities associated with this compound, including its anticancer, antioxidant, and antimicrobial properties, along with relevant case studies and research findings.

Overview of this compound

This compound is structurally similar to thiophene, but the presence of selenium imparts unique chemical properties. This heteroatom substitution has been explored for various applications, particularly in organic electronics and as a pharmacological agent. The biological activity of this compound derivatives has been widely studied due to their potential therapeutic benefits.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound-based compounds. For instance, a study synthesized several this compound-based chalcone analogs and evaluated their efficacy against human colorectal adenocarcinoma (HT-29) cells. Among the synthesized compounds, those designated as 6, 8, and 10 exhibited significant anticancer activity with IC50 values of 19.98 ± 3.38 μM, 38.23 ± 3.30 μM, and 46.95 ± 5.68 μM, respectively .

Mechanism of Action : Compound 6 was shown to induce apoptosis through mitochondrial pathways and caspase-3 activation, suggesting a promising mechanism for cancer therapy .

Antioxidant Properties

This compound and its derivatives have demonstrated notable antioxidant activities. Research indicates that these compounds can scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage linked to various diseases . The antioxidant properties are attributed to the selenium atom's ability to participate in redox reactions.

Antimicrobial Activity

This compound derivatives have also been investigated for their antimicrobial effects. Various studies report that these compounds exhibit antibacterial properties against a range of pathogens, including both Gram-positive and Gram-negative bacteria . The mechanism often involves disrupting bacterial cell membranes or inhibiting essential enzymatic functions.

Other Biological Activities

In addition to the aforementioned activities, this compound has been explored for other therapeutic potentials:

- Antidepressant Effects : Some this compound derivatives have shown promise as antidepressants in animal models .

- Anticonvulsant Activity : Certain compounds have been tested for their ability to mitigate seizures, indicating potential use in epilepsy treatment .

- Hepatoprotective Effects : Research suggests that this compound may protect liver cells from damage induced by toxins or oxidative stress .

Table: Summary of Biological Activities of this compound Derivatives

Propiedades

IUPAC Name |

selenophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4Se/c1-2-4-5-3-1/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MABNMNVCOAICNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C[Se]C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4Se | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

89231-09-4 | |

| Record name | Polyselenophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89231-09-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID20182978 | |

| Record name | Selenophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20182978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

288-05-1 | |

| Record name | Selenophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=288-05-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Selenophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000288051 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Selenophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20182978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | selenophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SELENOPHENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UYZ3M5T8L7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is selenophene?

A1: this compound is a five-membered aromatic heterocyclic compound containing one selenium atom. It is structurally analogous to thiophene, with selenium replacing sulfur.

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula of this compound is C4H4Se, and its molecular weight is 119.01 g/mol.

Q3: What spectroscopic techniques are used to characterize this compound and its derivatives?

A3: Researchers commonly employ a range of spectroscopic techniques to characterize this compound derivatives, including:* Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique provides information about the structure and dynamics of molecules by analyzing the magnetic properties of atomic nuclei. Researchers have used 1H NMR, 13C NMR, 15N NMR, and 77Se NMR to study this compound derivatives. [] * Raman Spectroscopy: This technique is sensitive to molecular vibrations and provides information about the chemical bonds and structure of molecules. It is used to investigate the extent of π-conjugation in polyselenophenes. []* Infrared (IR) Spectroscopy: Similar to Raman spectroscopy, IR spectroscopy provides information about molecular vibrations and functional groups present in the molecule. []* UV-Vis Spectroscopy: This technique measures the absorption and transmission of light through a substance, providing information about electronic transitions and band gaps in conjugated systems. [, , , , ]* X-ray Absorption Fine Structure (XAFS) Spectroscopy: This technique provides information about the local atomic structure and electronic state of atoms in molecules. [, ]* Electron Energy Loss Spectroscopy (EELS): This technique probes the electronic structure and bonding of materials by analyzing the energy loss of electrons passing through them. []

Q4: How does the presence of selenium impact the properties of this compound compared to thiophene?

A4: Selenium, being a heavier atom than sulfur, significantly influences the properties of this compound compared to thiophene. These differences include:

Q5: What applications of this compound derivatives rely on their material compatibility and stability?

A6:

Organic Solar Cells (OSCs):* this compound-containing polymers have demonstrated significant potential in OSCs. Their lower band gaps and enhanced charge carrier mobilities contribute to improved light absorption and charge transport, leading to higher power conversion efficiencies. [, , , , ]

Q6: What strategies can be employed to improve the stability of this compound-based materials?

A7: * Side-Chain Engineering: Carefully selecting and incorporating appropriate side chains can significantly impact the solubility, morphology, and stability of this compound-based polymers. For instance, introducing bulky side chains like 2-ethylhexyl can increase solubility while retaining crystallinity. []* Copolymerization: Combining this compound with other monomers to form copolymers allows fine-tuning of the material properties and enhancing stability. This approach is often used in OSC applications to improve morphology control, light absorption, and charge transport. [, , , , ]* Encapsulation and Interface Engineering: Encapsulating this compound-based materials with protective layers or modifying the interfaces between the active material and electrodes can help prevent degradation pathways and improve device stability.

Q7: Does this compound exhibit catalytic properties?

A8: While this compound itself may not be a potent catalyst, some derivatives, like 2,5-digermathis compound, have shown remarkable catalytic activity. [] This specific derivative can activate dihydrogen and acetylene at room temperature without the need for transition-metal catalysts.

Q8: How does the structure of 2,5-digermathis compound contribute to its catalytic activity?

A9: Unlike typical selenophenes, 2,5-digermathis compound adopts a trans-pyramidalized structure due to its unique electronic properties. This distorted structure, along with its considerable electron-donating and electron-accepting abilities, enables it to activate small molecules like dihydrogen and acetylene. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.